molecular formula C26H29N3O3S2 B11238768 1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone

Cat. No.: B11238768
M. Wt: 495.7 g/mol
InChI Key: PECIUUCTEAFOTG-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indole, quinoline, and piperidine moieties, which may contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone typically involves multi-step organic synthesis. A possible synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 2,3-dihydro-1H-indole, which can be synthesized via Fischer indole synthesis.

    Quinoline Derivative Preparation: The quinoline moiety can be synthesized through Skraup synthesis, involving the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidine Sulfonylation: The piperidine ring is introduced via nucleophilic substitution reactions, followed by sulfonylation using sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the indole and quinoline derivatives through a thiol-ether linkage, using reagents like thiols and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoline or indole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinoline or indole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the quinoline moiety may interact with DNA or proteins, while the indole and piperidine rings could modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-1-yl)-2-(quinolin-2-ylthio)ethanone: Lacks the piperidine sulfonyl group, which may affect its biological activity.

    1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylquinolin-2-ylthio)ethanone: Similar structure but without the piperidine moiety.

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)ethanone is unique due to its combination of indole, quinoline, and piperidine sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H29N3O3S2

Molecular Weight

495.7 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-methyl-6-(4-methylpiperidin-1-yl)sulfonylquinolin-2-yl]sulfanylethanone

InChI

InChI=1S/C26H29N3O3S2/c1-18-9-12-28(13-10-18)34(31,32)21-7-8-23-22(16-21)19(2)15-25(27-23)33-17-26(30)29-14-11-20-5-3-4-6-24(20)29/h3-8,15-16,18H,9-14,17H2,1-2H3

InChI Key

PECIUUCTEAFOTG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C)SCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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